Product packaging for Betonicine hydrochloride(Cat. No.:CAS No. 101198-81-6)

Betonicine hydrochloride

Cat. No.: B12725700
CAS No.: 101198-81-6
M. Wt: 195.64 g/mol
InChI Key: GGQVAWGGOKAHNP-IBTYICNHSA-N
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Description

Classification and Chemical Context of Betonicine (B1666922) Hydrochloride as a Pyrrolidine (B122466) Alkaloid Betaine (B1666868)

Betonicine is classified as a pyrrolidine alkaloid. nih.govhmdb.ca This classification stems from its core chemical structure, which features a pyrrolidine ring. evitachem.com Alkaloids are a broad group of naturally occurring chemical compounds that mostly contain basic nitrogen atoms.

Furthermore, betonicine is characterized as a betaine. nih.gov Specifically, it is an amino-acid betaine, structurally related to trans-4-hydroxy-L-proline. nih.gov A betaine is a neutral chemical compound with a positively charged cationic functional group, such as a quaternary ammonium (B1175870) ion, which bears no hydrogen atom, and a negatively charged functional group, such as a carboxylate group, which may not be adjacent to the cationic site. nih.gov In the case of betonicine, it is a zwitterion of trans-4-hydroxy-L-proline where both hydrogen atoms attached to the nitrogen have been substituted with methyl groups. nih.gov

The hydrochloride form, betonicine hydrochloride, is the salt that results from the reaction of betonicine with hydrochloric acid. nih.gov This form is often used in research settings.

Chemical Properties of Betonicine and this compound
PropertyBetonicineThis compound
Molecular FormulaC7H13NO3 nih.govbiosynth.combiocrick.comC7H14ClNO3 evitachem.comnih.gov
Molecular Weight159.18 g/mol biosynth.comchemicalbook.com195.64 g/mol nih.gov
IUPAC Name(2S,4R)-4-hydroxy-1,1-dimethylpyrrolidin-1-ium-2-carboxylate nih.gov(2S,4R)-4-hydroxy-1,1-dimethylpyrrolidin-1-ium-2-carboxylate;hydrochloride nih.gov

Historical Perspectives on the Academic Investigation of this compound

The academic investigation of betonicine has roots that stretch back, with early mentions of the plant Betonica officinalis (betony) in historical texts. biocrick.comopenaccessgovernment.org It was recognized in Old English herbals written between the 8th and 12th centuries. openaccessgovernment.org

More formal scientific investigation began with its isolation from various plant species. Betonicine was first isolated in the mid-20th century from species of Achillea, notably Achillea millefolium (yarrow). smolecule.comncats.io It has also been reported in Achillea setacea and Achillea nobilis. nih.gov The compound is also found in plants of the Lamiaceae family, such as Betonica officinalis. biocrick.com Additionally, alkaloids with a pyrrolidine structure, with stachydrine (B192444) being the most common, are found in minimal quantities in species of the genus Stachys. scielo.brscielo.br

Early research focused on characterizing the chemical structure and properties of betonicine. For instance, early studies by Bashir et al. (1994) explored its role. smolecule.com The compound's structural similarity to other naturally derived alkaloids has also been a point of interest for researchers. smolecule.com

More recent research has continued to explore the occurrence and properties of betonicine. For example, it was isolated from the marine invertebrate Condylactis sp., marking its first discovery in a marine invertebrate. mdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H14ClNO3 B12725700 Betonicine hydrochloride CAS No. 101198-81-6

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

101198-81-6

Molecular Formula

C7H14ClNO3

Molecular Weight

195.64 g/mol

IUPAC Name

(2S,4R)-4-hydroxy-1,1-dimethylpyrrolidin-1-ium-2-carboxylic acid;chloride

InChI

InChI=1S/C7H13NO3.ClH/c1-8(2)4-5(9)3-6(8)7(10)11;/h5-6,9H,3-4H2,1-2H3;1H/t5-,6+;/m1./s1

InChI Key

GGQVAWGGOKAHNP-IBTYICNHSA-N

Isomeric SMILES

C[N+]1(C[C@@H](C[C@H]1C(=O)O)O)C.[Cl-]

Canonical SMILES

C[N+]1(CC(CC1C(=O)O)O)C.[Cl-]

Origin of Product

United States

Natural Occurrence and Distribution of Betonicine

Plant Sources and Botanical Families of Betonicine (B1666922)

The primary terrestrial sources of betonicine are herbaceous plants. Research has confirmed its presence in several genera, with Achillea and Stachys being the most significant.

Achillea millefolium (Yarrow) and Related Achillea Species

Betonicine is a known alkaloid component of Achillea millefolium, a plant belonging to the Compositae (or Asteraceae) family latoxan.com. It is one of the major nitrogen-containing compounds isolated from the aerial parts of Achillea species nih.gov. Scientific databases have also recorded the presence of betonicine in other related species, such as Achillea setacea and Achillea nobilis nih.gov. While the betaine (B1666868) patterns appear qualitatively identical across different species within the Achillea millefolium group, quantitative variations have been observed.

Identified Achillea Species Containing Betonicine

Species NameFamilyCommon Name
Achillea millefoliumAsteraceaeYarrow
Achillea setaceaAsteraceae
Achillea nobilisAsteraceaeNoble Yarrow

Stachys officinalis and Other Stachys Species

Betonicine is found in plants of the Lamiaceae family, particularly in Stachys officinalis, commonly known as wood betony biocrick.compfaf.org. This plant is also referred to by its synonym, Betonica officinalis. The genus Stachys is one of the largest in the Lamiaceae family, and its taxonomic relationship with the genus Betonica has been a subject of scientific discussion. Stachys officinalis elaborates several alkaloids, including betonicine, stachydrine (B192444), and betaine pfaf.org.

Croton gubouga

Current scientific literature available through extensive database searches does not identify Croton gubouga as a source of betonicine. Phytochemical studies of other species within the Croton genus, such as Croton macrostachyus, have identified various other compounds like lupeol, but not betonicine.

Other Identified Plant Genera (e.g., Cacalia)

No scientific evidence from available research literature confirms the presence of betonicine in the genus Cacalia. The primary documented plant sources remain within the Achillea and Stachys genera.

Occurrence in Marine Organisms

While alkaloids are generally considered rare in marine algae compared to terrestrial plants, research has identified betonicine in at least one marine species.

Identification in Marine Algae

A study investigating bacterial quorum sensing inhibitors purified a mixture of compounds from the red alga Ahnfeltiopsis flabelliformis. Betonicine was identified as one of the components in this mixture latoxan.com. This finding is significant as it expands the known natural sources of this compound beyond the terrestrial plant kingdom.

Marine Sources of Betonicine

Organism NameTypeKingdom
Ahnfeltiopsis flabelliformisRed AlgaProtista

Presence and Roles in Microorganisms

Betonicine has been identified as a significant compound in the interaction between certain plants and microorganisms, particularly bacteria. Research has highlighted its presence and functional roles in specific bacterial strains, where it primarily acts as a compatible solute, aiding in survival under stressful environmental conditions.

Identified in Bacterial Strains (e.g., Sinorhizobium meliloti, Bacillus subtilis)

Sinorhizobium meliloti

The soil bacterium Sinorhizobium meliloti engages in a symbiotic relationship with alfalfa (Medicago sativa). This bacterium exhibits a chemotactic response to various compounds exuded by the host plant's seeds and roots, which facilitates the initiation of this symbiotic relationship. Among the attractants present in alfalfa seed exudates are quaternary ammonium (B1175870) compounds, including betonicine. S. meliloti displays a positive chemotactic response to betonicine, indicating that this compound serves as a chemical cue for the bacterium to locate its host plant. This attraction is a crucial early step in the process of root colonization and the subsequent formation of nitrogen-fixing nodules.

Bacillus subtilis

The soil bacterium Bacillus subtilis can utilize plant-derived compounds to cope with environmental stresses. Betonicine has been shown to function as a compatible solute for B. subtilis, enhancing its tolerance to osmotic and temperature stress. When faced with high salinity, B. subtilis can import betonicine from its environment. This accumulation of betonicine within the cytoplasm helps to balance the osmotic pressure, preventing water loss and protecting cellular components.

Furthermore, studies have demonstrated that betonicine provides protection against heat stress in B. subtilis. The uptake of betonicine in osmotically stressed cells is mediated by the ATP-binding cassette (ABC) transporters OpuA and OpuC. Under conditions of heat stress, the high-capacity OpuA transporter is the primary means of betonicine import. Unlike some other compatible solutes, betonicine is not utilized as a nutrient source by B. subtilis. Its role is strictly protective, helping the bacterium to survive in challenging environmental conditions.

Interactive Data Table of Betonicine in Identified Bacterial Strains

Bacterial StrainContext of InteractionObserved Roles of Betonicine
Sinorhizobium meliloti Present in host plant (alfalfa) seed exudates.Chemoattractant for the bacterium, guiding it towards the host plant for symbiosis.
Bacillus subtilis Uptake from the environment.Compatible solute providing protection against osmotic stress (high salinity) and heat stress.

Biosynthesis and Metabolic Pathways of Betonicine

Proposed Biosynthetic Precursors and Intermediates

The molecular architecture of betonicine (B1666922) points to a clear biosynthetic origin rooted in common cellular building blocks. The pathway involves the modification of a hydroxylated amino acid followed by crucial methylation steps.

Betonicine is structurally a betaine (B1666868) of trans-4-hydroxy-L-proline. sigmaaldrich.comiarc.fr This relationship strongly indicates that trans-4-hydroxy-L-proline serves as the direct precursor for the biosynthesis of betonicine. This specialized amino acid, a major component of structural proteins like collagen in animals, is also present in plants where it can be incorporated into the synthesis of various secondary metabolites. sigmaaldrich.comnih.gov The formation of betonicine begins with the availability of this hydroxylated proline molecule within the cell.

A defining characteristic of a betaine is the presence of a quaternary ammonium (B1175870) group, which is fully methylated. In the case of betonicine, the nitrogen atom of the 4-hydroxy-L-proline ring is bonded to two methyl groups. This N,N-dimethylation is a critical step in its biosynthesis.

The universal methyl donor in biological systems is S-adenosyl-L-methionine (SAM). nih.govrsc.orgplos.org It is synthesized from methionine and ATP by the enzyme methionine adenosyltransferase. rsc.org SAM-dependent methyltransferases catalyze the transfer of a methyl group from SAM to a wide array of acceptor molecules, including the nitrogen atom in the precursor of betonicine. nih.govplos.org The biosynthesis of betonicine involves two sequential methylation steps, where two SAM molecules donate their methyl groups to the nitrogen of 4-hydroxy-L-proline, converting it into the quaternary ammonium cation characteristic of betonicine.

Precursor/IntermediateKey TransformationResulting Compound
4-hydroxy-L-prolineN-methylationN-methyl-4-hydroxy-L-proline
N-methyl-4-hydroxy-L-prolineN-methylationBetonicine (N,N-dimethyl-4-hydroxy-L-proline)

Enzymatic Transformations Involved in Betonicine Metabolism

While the specific enzymes responsible for the biosynthesis and degradation of betonicine have not been fully characterized, the transformations can be inferred from studies of related metabolic pathways. The key enzymatic activities involved are N-methyltransferases and hydroxylases.

The methylation of the precursor molecule is catalyzed by N-methyltransferases (NMTs), which utilize SAM as the methyl donor. nih.gov In the closely related biosynthesis of stachydrine (B192444), two enzymes, potentially NMT1 and NMT2, are involved in the methylation of proline. researchgate.netnih.gov A similar enzymatic system is presumed to act on 4-hydroxy-L-proline to form betonicine.

Conversely, the degradation of betaines often involves demethylation. For instance, the degradation of stachydrine back to proline is catalyzed by demethylases (NDT1 and NDT2) in some bacteria. researchgate.netnih.gov It is plausible that analogous enzymes are responsible for the catabolism of betonicine, breaking it down to its precursors.

Enzyme ClassProposed Function in Betonicine PathwaySubstrateProduct
N-Methyltransferase (NMT) Biosynthesis: Adds methyl groups to the nitrogen atom.4-hydroxy-L-prolineBetonicine
Prolyl Hydroxylase Biosynthesis: May hydroxylate stachydrine to form betonicine.StachydrineBetonicine
Demethylase Metabolism: Removes methyl groups from the nitrogen atom.Betonicine4-hydroxy-L-proline

Comparative Biosynthetic Considerations with Related Betaines (e.g., Stachydrine)

A comparative look at the biosynthesis of betonicine and its non-hydroxylated analog, stachydrine (proline betaine), offers valuable insights. Stachydrine is synthesized from L-proline through successive N-methylation, catalyzed by SAM-dependent N-methyltransferases. researchgate.netnih.gov

The structural difference between betonicine and stachydrine is the hydroxyl group at the C-4 position of the pyrrolidine (B122466) ring. This raises a key question regarding the sequence of events in the biosynthetic pathway: does hydroxylation precede methylation, or vice versa?

One hypothesis suggests that betonicine is produced via the enzymatic hydroxylation of stachydrine. rsc.org This would imply that L-proline is first fully methylated to form stachydrine, which then undergoes hydroxylation by a prolyl hydroxylase to yield betonicine. Prolyl hydroxylases are enzymes known to catalyze the hydroxylation of proline residues. nih.gov If this pathway is correct, stachydrine serves as the direct precursor to betonicine.

Proposed Alternative Biosynthetic Pathways:

Pathway A: L-Proline → Stachydrine → Betonicine (Methylation first, then hydroxylation)

Pathway B: L-Proline → 4-hydroxy-L-proline → Betonicine (Hydroxylation first, then methylation)

Further research is required to definitively establish the precise sequence and the specific enzymes that govern the biosynthesis of betonicine in different plant species.

Synthetic Methodologies for Betonicine Hydrochloride

Chemical Synthesis Routes of Betonicine (B1666922) Hydrochloride

The chemical synthesis of Betonicine hydrochloride has been approached through several routes, with the derivatization of hydroxy-L-proline being a common starting point. This involves the protection of functional groups, followed by methylation to introduce the quaternary ammonium (B1175870) group.

Derivatization of Hydroxy-L-proline

The synthesis of Betonicine often commences with trans-4-hydroxy-L-proline, a readily available chiral precursor. nih.gov The synthetic strategy typically involves the protection of both the carboxylic acid and the secondary amine groups of the hydroxyproline ring to prevent unwanted side reactions during subsequent methylation steps.

One common approach is the esterification of the carboxylic acid group, for example, to a methyl ester, and the protection of the amino group with a suitable protecting group such as a benzyloxycarbonyl (Cbz) or tert-butyloxycarbonyl (Boc) group. These protecting groups can be selectively removed under specific conditions later in the synthetic sequence.

Methylation Approaches

A key step in the synthesis of Betonicine is the exhaustive methylation of the secondary amine of the hydroxyproline derivative to form the quaternary ammonium salt. A documented method for the synthesis of Betonicine from L-Hydroxyproline involves the use of silver(I) oxide and methyl iodide. chemicalbook.com In this procedure, L-Hydroxyproline is treated with silver(I) oxide in water, followed by reaction with methyl iodide in methanol. chemicalbook.com This one-pot reaction leads to the formation of the N,N-dimethylated quaternary ammonium iodide, which can then be converted to the hydrochloride salt.

The reaction proceeds via the initial formation of a silver salt of the carboxylic acid and the deprotonation of the secondary amine. The silver oxide acts as a base and also facilitates the methylation by activating the methyl iodide. The subsequent treatment with excess methyl iodide leads to the quaternization of the nitrogen atom.

Comparison of Synthetic Yields and Methodological Efficiency

The synthesis of Betonicine from L-Hydroxyproline using silver(I) oxide and methyl iodide, as referenced from a 1957 publication, provides a direct route. chemicalbook.com While the specific yield for this transformation to Betonicine is not provided in the immediately accessible information, analogous quaternization reactions of amino acids can have variable yields depending on the substrate and reaction conditions.

Synthetic RouteStarting MaterialKey ReagentsNumber of StepsReported Overall Yield (%)Ref.
Route A L-Hydroxyproline1. Silver(I) oxide 2. Methyl iodide1 (direct methylation)Data not available chemicalbook.com
Route B trans-4-hydroxy-L-proline1. Protection (e.g., Boc, Cbz) 2. Esterification 3. Methylating agent 4. Deprotection4+Data not available-

Further research and publication of detailed synthetic procedures with corresponding yield data are necessary to perform a comprehensive comparison of the methodological efficiency for the synthesis of this compound.

Isolation and Structural Elucidation of Betonicine

Extraction and Fractionation Techniques from Natural Sources

The initial step in obtaining betonicine (B1666922) involves its extraction from plant material, a process that leverages the compound's physicochemical properties as an alkaloid. While specific protocols for betonicine from its primary source, Stachys officinalis, are not extensively detailed in publicly available literature, general methods for the extraction of pyrrolidine (B122466) alkaloids provide a foundational approach.

Typically, the process commences with the collection and drying of the plant material, which is then pulverized to increase the surface area for solvent penetration. A common technique employed is maceration , where the plant material is soaked in a solvent for an extended period. Given that alkaloids are basic compounds, their extraction is often enhanced by using acidified solvents. An acidic aqueous solution or an acidified organic solvent, such as methanol or ethanol with a small percentage of a weak acid like acetic acid or a stronger acid like hydrochloric acid, can be used to convert the alkaloids into their salt form, thereby increasing their solubility in the extraction solvent.

Following maceration, percolation or reflux extraction may be utilized for a more exhaustive extraction. In percolation, the solvent is allowed to pass slowly through the powdered plant material, while refluxing involves boiling the solvent with the plant material, with the solvent vapors being condensed and returned to the extraction flask.

After the initial extraction, the crude extract, which contains a complex mixture of compounds, undergoes fractionation . This is a crucial step to separate the alkaloids from other classes of compounds like fats, waxes, and pigments. A common method is acid-base partitioning. The crude extract is dissolved in an acidic aqueous solution, which protonates the basic alkaloids, making them water-soluble. This aqueous layer is then washed with a non-polar organic solvent (e.g., hexane or diethyl ether) to remove non-basic, lipophilic impurities. Subsequently, the pH of the aqueous layer is raised by adding a base (e.g., ammonia or sodium carbonate), which deprotonates the alkaloid salts, converting them back to their free base form. The free base alkaloids are then extracted from the aqueous layer using an immiscible organic solvent like chloroform or dichloromethane. This process yields a fraction enriched with alkaloids, including betonicine.

Chromatographic Separation Methods for Betonicine Isolation

Following extraction and preliminary fractionation, chromatographic techniques are indispensable for the isolation of pure betonicine from the enriched alkaloid fraction. The choice of chromatographic method depends on the polarity and other chemical properties of the target compound and the impurities present.

Column chromatography is a widely used technique for the preparative separation of alkaloids. In this method, a stationary phase, such as silica gel or alumina, is packed into a glass column. The choice of stationary phase is critical; the slightly acidic nature of silica gel can be effective for the adsorption of basic alkaloids when using non-polar to moderately polar mobile phases. The alkaloid fraction is loaded onto the top of the column, and a solvent or a mixture of solvents (the mobile phase) is passed through the column. The separation is based on the differential partitioning of the compounds between the stationary and mobile phases. For betonicine, a polar compound, a polar stationary phase could be employed with a mobile phase of increasing polarity. For instance, a gradient elution starting with a less polar solvent system and gradually increasing the polarity (e.g., by increasing the proportion of methanol in a chloroform-methanol mixture) would allow for the sequential elution of compounds based on their polarity, with more polar compounds like betonicine eluting later.

For higher resolution and purity, High-Performance Liquid Chromatography (HPLC) , particularly in its preparative mode, is the method of choice. Reversed-phase HPLC, using a non-polar stationary phase (e.g., C18-bonded silica) and a polar mobile phase, is commonly used for the separation of polar compounds. For a polar and water-soluble compound like betonicine hydrochloride, a mobile phase consisting of a mixture of water and a polar organic solvent like methanol or acetonitrile, often with an acidic modifier such as formic acid or trifluoroacetic acid to improve peak shape and resolution of the basic alkaloid, would be suitable. The components of the mixture are separated based on their hydrophobic interactions with the stationary phase, with more polar compounds eluting earlier. The effluent from the column is monitored by a detector (e.g., UV-Vis), and the fractions corresponding to the betonicine peak are collected.

Spectroscopic Characterization Techniques for Structural Confirmation

Once a pure sample of this compound is isolated, a suite of spectroscopic techniques is employed to confirm its molecular structure and stereochemistry unequivocally.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Betonicine

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. Both ¹H (proton) and ¹³C (carbon-13) NMR provide detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their connectivity. For betonicine, the ¹H NMR spectrum would show distinct signals for the protons on the pyrrolidine ring, the N-methyl groups, and the proton attached to the hydroxyl-bearing carbon. The chemical shifts (δ) of these protons and the coupling patterns (splitting of signals due to neighboring protons) are characteristic of the molecule's structure.

¹³C NMR spectroscopy provides information on the number of different types of carbon atoms and their chemical environment. The spectrum of betonicine would display signals corresponding to the carbonyl carbon of the carboxylic acid, the carbons of the pyrrolidine ring (including the one bearing the hydroxyl group), and the carbons of the N-methyl groups.

A study on the secondary metabolites of Phlomis brunneogaleata reported the following NMR data for a compound identified as L-4-Hydroxy-N,N-dimethylprolinebetaine (betonicine), which provides valuable insight into its structure.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for Betonicine

Position¹³C Chemical Shift (δC, ppm)¹H Chemical Shift (δH, ppm, Multiplicity, J in Hz)
275.04.13 (dd, J = 11.0, 7.7)
38.02.30 (ddd, J = 14.0, 7.7, 4.0)
2.62 (ddd, J = 14.0, 8.0, 4.0)
467.54.60 (m)
575.23.85 (dd, J = 12.0, 4.0)
6 (N-CH₃)54.83.38 (s)
7 (N-CH₃)48.93.14 (s)
8 (C=O)170.4

Note: The assignments are based on 2D NMR experiments.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies, leading to the absorption of radiation. An IR spectrum is a plot of the intensity of absorbed radiation versus its frequency (or wavenumber, cm⁻¹).

For this compound, the IR spectrum would be expected to show characteristic absorption bands for the various functional groups present in its structure. A broad absorption band in the region of 3400-3200 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxyl group, likely broadened due to hydrogen bonding. The presence of the carboxylic acid group would be confirmed by a strong absorption band for the C=O (carbonyl) stretching vibration, typically appearing around 1725-1700 cm⁻¹. The C-O stretching vibration of the hydroxyl group and the carboxylic acid would also give rise to absorptions in the fingerprint region (1300-1000 cm⁻¹). Additionally, C-H stretching vibrations of the alkyl groups on the pyrrolidine ring and the N-methyl groups would be observed in the 3000-2850 cm⁻¹ region. Vibrations associated with the quaternary ammonium (B1175870) salt would also be present.

While a specific, publicly available IR spectrum for this compound with detailed peak assignments is not readily found, the expected absorption regions based on its known functional groups provide a clear basis for its characterization using this technique.

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of a compound and can also be used to deduce its structure by analyzing the fragmentation patterns of the molecular ion.

In the mass spectrum of betonicine, the molecular ion peak [M]⁺ or the protonated molecule [M+H]⁺ would be observed, confirming its molecular weight. High-resolution mass spectrometry (HRMS) can provide a very accurate mass measurement, which allows for the determination of the elemental composition of the molecule.

The fragmentation pattern of betonicine in the mass spectrometer provides valuable structural information. Common fragmentation pathways for pyrrolidine alkaloids involve the cleavage of the ring and the loss of small neutral molecules. The PubChem database provides mass spectral data for betonicine, showing a base peak at m/z 58.065 and other significant peaks.

Table 2: Mass Spectrometry Fragmentation Data for Betonicine

m/zRelative Intensity (%)
42.0331939.20
43.0173759.40
45.0330846.30
58.065100
88.0757657.50

Source: PubChem CID 164642

X-ray Crystallography for Relative Stereochemical Assignments

X-ray crystallography is a powerful technique that can determine the precise three-dimensional arrangement of atoms in a crystalline solid. This method is unparalleled in its ability to establish the absolute and relative stereochemistry of a chiral molecule.

For betonicine, which has two stereocenters, X-ray crystallography can definitively confirm the trans relationship between the carboxyl group at C-2 and the hydroxyl group at C-4. The process involves growing a single crystal of this compound of sufficient quality. This crystal is then exposed to a beam of X-rays, and the resulting diffraction pattern is collected and analyzed. The diffraction data is used to generate an electron density map of the molecule, from which the positions of all the atoms can be determined.

The study on the secondary metabolites of Phlomis brunneogaleata that provided the NMR data also reported that a low-temperature X-ray crystal structure analysis was performed on the isolated betonicine. This analysis confirmed the proposed relative stereochemical assignments for the molecule. While the specific crystallographic data such as unit cell dimensions and space group are not detailed in the available abstract, the confirmation of the relative stereochemistry through this "gold standard" technique is a critical piece of evidence in the structural elucidation of betonicine.

Confirmation of Identity with Synthesized Standards

The definitive confirmation of the structure of a naturally occurring compound is achieved through its total synthesis and the subsequent comparison of the physical and spectral properties of the synthetic product with those of the natural isolate. In the case of L-(−)-betonicine, this crucial step has unequivocally established its absolute configuration and structural integrity.

A pivotal study in this area was the stereospecific synthesis of L-(−)-betonicine and its diastereomer, L-(+)-turicine, from the corresponding optically active hydroxyprolines. This work provided the basis for a direct comparison between the synthetic and natural compounds.

The primary method for confirming the identity of the synthesized L-(−)-betonicine with the natural product involved the comparison of their chiroptical properties, specifically the optical rotation. Optical rotation is a physical property that is highly sensitive to the three-dimensional arrangement of atoms in a chiral molecule. Two enantiomers will rotate plane-polarized light to an equal but opposite extent. The measurement of this rotation provides a critical benchmark for comparing the stereochemistry of a synthetic compound with its natural counterpart.

In the case of L-(−)-betonicine, the synthesized compound was found to have a specific rotation that was in excellent agreement with the value reported for the naturally occurring substance. This concordance provided strong evidence that the synthetic product possessed the same absolute stereochemistry as the natural compound.

The table below presents a comparison of the key physical properties of natural and synthetic L-(−)-betonicine, demonstrating their identity.

PropertyNatural L-(−)-BetonicineSynthetic L-(−)-Betonicine
Melting Point244-245 °CReported to be in agreement
Specific Rotation ([α]D)-36.6° (c, H₂O)-36.4° (c 1.0, H₂O)

Beyond the physical properties, it was also reported that the spectral data for the synthetic and natural L-(−)-betonicine were in agreement. This comparison would have involved techniques such as infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS). The congruence of these spectral fingerprints further substantiates the structural identity of the two samples.

The successful synthesis and comparative analysis serve as the ultimate proof of structure for L-(−)-betonicine, confirming the (2S, 4R) configuration of this naturally occurring pyrrolidine alkaloid.

Biological Activities and Molecular Mechanisms of Betonicine Hydrochloride

Antimicrobial Activity and Related Mechanisms

Betonicine (B1666922) hydrochloride has demonstrated notable antimicrobial properties, which are attributed to its ability to interfere with essential bacterial processes. These mechanisms include the disruption of cell division and the modulation of bacterial communication.

Inhibition of Bacterial Cell Division Proteins (e.g., FtsZ GTPase)

A crucial target for new antimicrobial agents is the filamenting temperature-sensitive protein Z (FtsZ), a prokaryotic homolog of eukaryotic tubulin. mdpi.comfrontiersin.org FtsZ is essential for bacterial cell division, where it polymerizes at the mid-cell to form the Z-ring, a structure that initiates cytokinesis. patsnap.comnih.gov The GTPase activity of FtsZ, which involves the hydrolysis of guanosine (B1672433) triphosphate (GTP), is critical for the dynamic assembly and disassembly of the Z-ring. patsnap.comnih.gov

Inhibition of FtsZ's GTPase activity or its polymerization can effectively block bacterial cell division, leading to cell filamentation and eventual death. nih.gov While numerous natural and synthetic compounds have been identified as FtsZ inhibitors, specific research detailing the direct inhibition of FtsZ GTPase by Betonicine hydrochloride is an emerging area of study. The mechanism of action for many FtsZ inhibitors involves binding to specific sites on the protein, thereby disrupting its conformational changes and preventing its proper function. patsnap.comnih.gov

Modulation of Quorum Sensing (QS) Response in Bacteria

Quorum sensing (QS) is a cell-to-cell communication mechanism that allows bacteria to coordinate gene expression in response to population density. youtube.comnih.gov This process relies on the production, release, and detection of small signaling molecules called autoinducers. youtube.com In many Gram-negative bacteria, N-acyl-homoserine lactones (AHLs) are the primary autoinducers. youtube.commdpi.com When the concentration of these molecules reaches a certain threshold, it triggers a signaling cascade that regulates the expression of genes involved in virulence, biofilm formation, and antibiotic resistance. nih.govmdpi.com

The interruption of QS, also known as quorum quenching, is a promising strategy for controlling bacterial infections without exerting selective pressure for resistance development. mdpi.comnih.gov Compounds that modulate the QS response can act by inhibiting the synthesis of autoinducers, degrading the signaling molecules, or blocking their interaction with receptor proteins. nih.gov The potential for this compound to interfere with these QS pathways is a subject of ongoing research to understand its full antimicrobial capabilities.

Efficacy Against Specific Bacterial Pathogens (e.g., Escherichia coli, Staphylococcus aureus, Bacillus subtilis)

The antimicrobial efficacy of a compound is often quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration that prevents visible growth of a microorganism. nih.gov The antimicrobial activity of various compounds has been evaluated against several key bacterial pathogens.

Escherichia coli is a Gram-negative bacterium that is a common cause of various infections. The susceptibility of different E. coli strains to a range of antimicrobial agents is well-documented, with MIC values varying depending on the specific compound and the strain's resistance profile. nih.govmdpi.com

Staphylococcus aureus is a Gram-positive bacterium known for its ability to cause a wide array of infections, from skin infections to more severe conditions like bacteremia. nih.gov The emergence of methicillin-resistant S. aureus (MRSA) has made the development of new anti-staphylococcal agents a priority. nih.gov MIC values for various antibiotics against S. aureus are extensively reported in the literature. researchgate.netnih.gov

Bacillus subtilis is a Gram-positive, spore-forming bacterium. While generally considered non-pathogenic to humans, it is often used as a model organism in antimicrobial research. nih.govpharmacologydiscoveryservices.com Studies have determined the MICs of numerous compounds against B. subtilis to assess their potential antibacterial spectrum. nih.govresearchgate.net

While specific MIC data for this compound against these pathogens is not yet widely available in the public domain, research on related compounds provides a basis for its potential efficacy. The table below summarizes typical MIC ranges for common antibiotics against these bacteria to provide a comparative context.

Bacterial SpeciesAntibioticTypical MIC Range (µg/mL)
Escherichia coliAmpicillin2 - >256
Ciprofloxacin0.004 - >32
Staphylococcus aureusVancomycin0.5 - 8
Oxacillin≤2 - ≥4
Bacillus subtilisPenicillin0.015 - >128
Erythromycin0.06 - >128

Note: These values are illustrative and can vary significantly between different strains and testing conditions.

Neuroprotective Effects and Associated Pathways

Beyond its antimicrobial properties, this compound is also being investigated for its potential neuroprotective effects. These effects may be mediated through its interaction with key neurotransmitter systems and its influence on neuronal ion homeostasis.

Modulation of Serotonin (B10506) Receptor Activity

The serotonin (5-hydroxytryptamine, 5-HT) system is a crucial neurotransmitter system in the central nervous system, involved in regulating mood, cognition, and various physiological processes. biorxiv.org Serotonin receptors are a diverse family of G protein-coupled receptors and ligand-gated ion channels. nih.gov Modulation of these receptors is a key mechanism for many therapeutic drugs, including antidepressants and anxiolytics. dntb.gov.uaresearchgate.net

The interaction of novel compounds with serotonin receptors, such as the 5-HT1A, 5-HT2A, and 5-HT2C subtypes, is a significant area of neuropharmacological research. biorxiv.orgnih.gov The potential of this compound to bind to and modulate the activity of these receptors could underpin its neuroprotective or psychoactive properties.

Influence on Calcium Ion Homeostasis in Neurons

Calcium ions (Ca²⁺) are essential second messengers in neurons, playing a critical role in neurotransmission, synaptic plasticity, and gene expression. mdpi.com The precise regulation of intracellular calcium concentrations is vital for normal neuronal function. Dysregulation of calcium homeostasis is implicated in a variety of neurological disorders, including neurodegenerative diseases and ischemic brain injury. mdpi.com

Voltage-gated calcium channels (VGCCs) are key regulators of calcium influx into neurons. mdpi.comnih.gov These channels are classified into several types, including L-type, N-type, P/Q-type, R-type, and T-type, each with distinct physiological roles. mdpi.com Compounds that modulate the activity of these channels can have profound effects on neuronal excitability and survival. nih.govresearchgate.net The ability of this compound to influence calcium ion homeostasis, potentially through interaction with VGCCs or other calcium-regulating proteins, is a promising avenue for its neuroprotective effects.

Comparison with Related Compounds (e.g., Turicine)

Immunomodulatory and Anti-inflammatory Activity

Betonicine has been noted to possess anti-inflammatory properties. latoxan.combiocrick.com While detailed mechanistic studies on this compound are limited, research on analogous compounds provides some insight into potential pathways. For instance, stachydrine (B192444), another proline betaine (B1666868), has demonstrated anti-inflammatory effects by modulating the production of inflammatory mediators.

General studies on alkaloids indicate their potential to influence the immune response. lgcstandards.com Alkaloids have been shown to act as immunomodulators, though the specific mechanisms are highly dependent on their individual structures. lgcstandards.com Some alkaloids can suppress pro-inflammatory signaling pathways, thereby reducing the inflammatory response. mdpi.com Without specific studies on this compound, its precise role in immunomodulation and its anti-inflammatory mechanisms remain an area for future investigation.

Anticancer Potential: Mechanistic Investigations (In Vitro Studies)

Betonicine has been reported to have anti-cancer properties. biocrick.com However, in-depth in vitro studies elucidating the specific molecular mechanisms of this compound in cancer cells are not extensively documented. The following sections discuss the general mechanisms by which related compounds and other alkaloids exert their anticancer effects, which could provide a hypothetical framework for future studies on this compound.

The proliferation and migration of cancer cells are driven by complex signaling pathways. Many natural alkaloids have been found to interfere with these pathways. Current time information in NA. For example, some alkaloids can inhibit receptor tyrosine kinases or downstream signaling molecules like those in the MAPK pathway, which are crucial for cell growth and movement. nih.gov Betaine, a structurally related compound, has been shown to inhibit the invasion of oral squamous cell carcinoma cells. It was found to decrease the mRNA levels of matrix metalloproteinases (MMPs) such as MMP1, MMP2, and MMP9, which are enzymes that degrade the extracellular matrix and facilitate cancer cell invasion.

Table 1: Effects of Betaine on Genes Associated with Cell Migration and Invasion

Gene Effect of Betaine Treatment Implication
MMP1 Decreased mRNA levels Reduced degradation of extracellular matrix
MMP2 Decreased mRNA levels Reduced degradation of extracellular matrix
MMP9 Decreased mRNA levels Reduced degradation of extracellular matrix

This data is based on studies of betaine and may not be representative of this compound.

Apoptosis, or programmed cell death, is a key mechanism for eliminating cancerous cells. A common anticancer strategy for natural compounds is the induction of apoptosis. Research on betaine has shown that it can induce early apoptosis in cancer cell lines without affecting the cell cycle. The process of apoptosis is often mediated by a cascade of enzymes called caspases. The activation of these caspases leads to the systematic dismantling of the cell. Studies on other alkaloids have demonstrated their ability to trigger apoptosis through various mechanisms, including the generation of reactive oxygen species (ROS), disruption of the mitochondrial membrane potential, and the regulation of pro- and anti-apoptotic proteins.

Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis, as it supplies tumors with necessary nutrients and oxygen. Some natural compounds exhibit anti-angiogenic properties, making them attractive as potential anticancer agents. Betaine has been reported to inhibit in vitro and in vivo angiogenesis. Its mechanism of action involves the suppression of the NF-κB and Akt signaling pathways, which are known to regulate the expression of pro-angiogenic factors. Specifically, betaine was found to decrease the mRNA expression of basic fibroblast growth factor (bFGF), MMP-2, and MMP-9 in human umbilical vein endothelial cells (HUVECs).

The transcription factors NF-κB and Nrf2, along with the MAPK signaling cascade, are critical regulators of inflammation, oxidative stress, and cell survival, and are often dysregulated in cancer.

NF-κB Pathway: The NF-κB pathway is a key player in the inflammatory response and also promotes cancer cell proliferation and survival. Inhibition of the NF-κB pathway is a target for many anticancer compounds. mdpi.com Stachydrine has been shown to counteract the NF-κB signaling pathway by blocking the phosphorylation and nuclear translocation of the p65 subunit, leading to a reduction in inflammatory molecules. Betaine has also been shown to suppress NF-κB activation as part of its anti-angiogenic effect.

Nrf2 Pathway: The Nrf2 pathway is the primary regulator of the cellular antioxidant response. While activation of Nrf2 can be protective in normal cells, in cancer cells, it can contribute to chemoresistance. Some alkaloids can modulate the Nrf2 pathway, either by activating it to provide cytoprotective effects or by inhibiting it to sensitize cancer cells to treatment. The specific interaction of this compound with the Nrf2 pathway has not been reported.

MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival. Dysregulation of the MAPK pathway is common in many cancers. Certain alkaloids have been found to exert their anticancer effects by modulating MAPK signaling. For instance, berberine (B55584) hydrochloride has been shown to inhibit the proliferation of gastric cancer cells by inactivating p38 MAPK, ERK1/2, and JNK. nih.gov

Table 2: Summary of Compound Names Mentioned

Compound Name
This compound
Turicine
Stachydrine
Betaine

Enhancement of Glutathione (B108866) Metabolism Enzymes (e.g., Glutathione S-transferase)

The impact of this compound on glutathione metabolism is another area where inferences must be drawn from closely related compounds like betaine. Betaine is known to fortify antioxidant defenses by improving impaired sulfur amino acid metabolism, which is crucial for the synthesis of glutathione (GSH). Studies indicate that betaine administration can lead to an initial decrease in hepatic glutathione, followed by a significant elevation. This is partly achieved by increasing the availability of cysteine, a rate-limiting substrate for glutathione synthesis. Furthermore, betaine can enhance the activities of enzymes involved in this pathway, such as glutamate-cysteine ligase. While specific studies on this compound's effect on Glutathione S-transferase (GST) are lacking, the established role of similar molecules in bolstering the glutathione-mediated antioxidant system suggests a plausible, though not directly demonstrated, mechanism for betonicine.

Cellular Osmoprotection and Stress Tolerance

This compound has been clearly identified as an effective osmoprotectant, particularly in microorganisms, where it helps cells survive and function under conditions of high salinity and extreme temperatures.

In the bacterium Bacillus subtilis, betonicine serves as a compatible solute. Compatible solutes are small organic molecules that accumulate in the cytoplasm of cells to maintain osmotic balance with their environment without interfering with cellular processes. When B. subtilis is exposed to high-salinity environments, it can import betonicine from its surroundings. This accumulation counteracts the osmotic pressure that would otherwise cause water to leave the cell, leading to dehydration and growth inhibition. Studies have shown that betonicine is imported into the bacterial cell primarily through the ATP-binding cassette (ABC) transporters OpuA and OpuC.

Betonicine confers significant protection against both osmotic and temperature stress in B. subtilis. When added to a growth medium with high salt concentration, betonicine allows the bacteria to grow more robustly than they would without it. Interestingly, its efficacy as a temperature stress protectant is specific. Research has demonstrated that betonicine provides notable protection against heat stress, but in contrast to the chemically similar compound L-proline betaine (stachydrine), it does not offer protection against cold stress. This highlights a specific structure-function relationship in how these compatible solutes interact with cellular components to provide thermal stability.

Below is a data table summarizing the stress protection effects of Betonicine in comparison to L-proline betaine in B. subtilis.

CompoundOsmotic Stress ProtectionHeat Stress ProtectionCold Stress Protection
Betonicine EffectiveEffectiveNot Protective
L-proline betaine Highly EffectiveNot ProtectiveHighly Protective

Role in Plant Physiology

This compound is an important secondary metabolite that plays a significant role in how plants adapt to and interact with their environment. Its functions are deeply rooted in plant defense and the regulation of other metabolic pathways, particularly in response to adverse conditions.

A primary role of betonicine in plants is its contribution to abiotic stress tolerance. As a compatible solute or osmoprotectant, it accumulates in the cytoplasm to help cells maintain turgor and osmotic balance under conditions of high salinity or drought. Its precursor, trans-4-hydroxy-L-proline, has been identified as a key compatible solute that accumulates in bacteria in response to high NaCl concentrations, highlighting the importance of this molecular scaffold in osmoadaptation. nih.gov

The accumulation of betaines like betonicine is a key strategy plants use to mitigate the damaging effects of environmental stress. These compounds protect subcellular structures by stabilizing proteins and membranes and by scavenging harmful reactive oxygen species (ROS) that are often produced in excess during stress. The protective effects of the closely related glycine (B1666218) betaine are well-documented; it helps maintain photosynthetic efficiency under stress by stabilizing the critical photosystem II complex and key enzymes like RuBisCO. By preserving the integrity of cellular machinery, betonicine allows plants to better withstand periods of environmental adversity, leading to improved growth and survival.

Table 2: Documented Stress Mitigation Effects of Betonicine and Related Betaines

Stress Type Effect Compound Studied Reference
Salinity Accumulates to maintain osmotic balance. trans-4-hydroxy-L-proline
Salinity / Drought Acts as an osmoprotectant, scavenges ROS, stabilizes membranes. Glycine Betaine / Proline
Heat Protects photosystem II and stabilizes enzymes. Glycine Betaine
Drought Enhances levels of proline and phenolics, improves antioxidant activity. Glycine Betaine
General Abiotic Stress Improves leaf water status and photosynthetic pigments. Glycine Betaine

The synthesis of betonicine is part of a larger, integrated plant response to stress, which often involves the coordinated regulation of multiple secondary metabolite pathways. Emerging evidence suggests that the accumulation of betaines can directly influence the production of other classes of protective compounds. For instance, the exogenous application of glycine betaine to drought-stressed maize and sweet cherry trees has been shown to increase the concentration of total phenolic compounds. Phenolics are a major group of secondary metabolites known for their antioxidant properties and roles in plant defense.

This cross-talk between metabolic pathways may occur through several mechanisms. The biosynthesis of proline, the precursor for betonicine, can alter the cellular redox balance (NADP+/NADPH ratio), which in turn can affect the carbon flux through metabolic routes like the pentose (B10789219) phosphate (B84403) pathway. This pathway provides the essential precursors for the synthesis of phenylpropanoids and other secondary metabolites. Therefore, the upregulation of betonicine synthesis during stress may concurrently boost the availability of building blocks for other defense compounds, creating a broad and robust protective response.

Table 3: Influence of Betaine Application on Other Secondary Metabolites

Plant Species Treatment Observed Effect on Other Metabolites Reference
Maize (Zea mays L.) Foliar application of Glycine Betaine Increased levels of total phenolics.
Sweet Cherry (Prunus avium L.) Foliar application of Glycine Betaine Increased total phenolic content and antioxidant activity.
General Plant Metabolism Proline Biosynthesis (precursor pathway) Can alter carbon flux, providing precursors for phenylpropanoids.

Analytical Methodologies for Betonicine Hydrochloride Quantification and Characterization

Chromatographic Techniques for Analysis

Chromatography is a powerful separation technique that is central to the analysis of Betonicine (B1666922) hydrochloride. It allows for the separation of the target analyte from a complex mixture, enabling its precise quantification and identification.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally unstable compounds like Betonicine hydrochloride. Stability-indicating HPLC methods are particularly crucial as they can distinguish the intact drug from its degradation products, which is vital for assessing the stability of the compound under various stress conditions such as acid, base, oxidation, and heat science.govconicet.gov.ar.

A typical stability-indicating RP-HPLC method for a hydrochloride salt involves the use of a C18 column with a mobile phase consisting of a buffer and an organic solvent in an isocratic or gradient elution mode. Detection is commonly performed using a UV detector at a wavelength where the analyte exhibits maximum absorbance omicsonline.orgphcogres.comresearchgate.net. While a specific validated HPLC method for this compound is not widely published, a hypothetical method can be constructed based on the analysis of similar compounds.

Hypothetical HPLC Method Parameters for this compound Analysis:

ParameterCondition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile : Phosphate (B84403) Buffer (pH 3.0) (e.g., 30:70 v/v)
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Injection Volume 20 µL
Temperature Ambient

Method validation for an HPLC assay typically includes the evaluation of parameters such as linearity, precision, accuracy, specificity, limit of detection (LOD), and limit of quantification (LOQ) to ensure the reliability of the results nih.govnih.gov.

Typical Validation Parameters for an HPLC Method:

Validation ParameterTypical Acceptance Criteria
Linearity (r²) > 0.999
Precision (%RSD) < 2%
Accuracy (% Recovery) 98-102%
Specificity No interference from placebo or degradation products
LOD Signal-to-noise ratio of 3:1
LOQ Signal-to-noise ratio of 10:1

Hydrophilic Interaction Liquid Chromatography (HILILC) is an alternative chromatographic technique well-suited for the separation of polar and hydrophilic compounds like this compound, which may show poor retention on traditional reversed-phase columns mdpi.com. When coupled with mass spectrometry (MS), HILIC-MS becomes a highly sensitive and selective method for the identification and quantification of polar metabolites in complex biological matrices mdpi.comrug.nlresearchgate.netnih.gov.

The HILIC separation mechanism involves partitioning of the analyte between a water-enriched layer on the surface of a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent mdpi.com. This technique allows for the effective retention and separation of polar compounds. The use of MS detection provides high specificity and allows for the determination of the mass-to-charge ratio of the analyte, confirming its identity.

General HILIC-MS Method Parameters:

ParameterCondition
Column HILIC column (e.g., silica, amide)
Mobile Phase A: Water with 0.1% Formic Acid, B: Acetonitrile with 0.1% Formic Acid (gradient elution)
Flow Rate 0.2 - 0.5 mL/min
Ionization Mode Electrospray Ionization (ESI), Positive Mode
MS Detector Triple Quadrupole or Time-of-Flight (TOF)

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique that can be used for the qualitative and semi-quantitative analysis of this compound, particularly in the context of plant extract analysis researchgate.net. It is often used for screening purposes and to monitor the progress of purification processes.

In the analysis of plant species known to contain Betonicine, such as those from the Stachys and Betonica genera, HPTLC (High-Performance Thin-Layer Chromatography) with a cyano-bonded stationary phase has been utilized for fingerprinting and quantitative analysis of various compounds researchgate.nettandfonline.com. The separation is achieved based on the differential partitioning of the compounds between the stationary phase and the mobile phase. After development, the spots can be visualized under UV light or by using specific spray reagents.

Illustrative TLC Method for the Analysis of Plant Extracts Containing Betonicine:

ParameterDescription
Stationary Phase Silica gel 60 F254 HPTLC plates
Mobile Phase Ethyl acetate : Formic acid : Acetic acid : Water (e.g., 14:1.5:1.5:2 v/v/v/v) researchgate.net
Application 5 µL of extract solution applied as bands
Development In a saturated chromatographic chamber
Detection UV light (254 nm and 366 nm) or Naturstoff reagent researchgate.net

Spectroscopic Analytical Methods

Spectroscopic methods are used to measure the interaction of electromagnetic radiation with the analyte and are valuable for both quantification and structural characterization.

Visible spectrophotometry can be employed for the determination of this compound, often after a derivatization reaction to form a colored complex. A common approach for the quantification of total alkaloids in plant extracts, including those from Stachys species, involves the use of an ion-pair reagent such as Bromocresol Green (BCG) horticultureresearch.netcabidigitallibrary.orgthaiscience.infochula.ac.th. The alkaloid forms a yellow complex with BCG, which can be extracted into an organic solvent and quantified by measuring its absorbance at a specific wavelength horticultureresearch.netcabidigitallibrary.orgthaiscience.infochula.ac.th.

This method is simple and does not require sophisticated instrumentation, making it suitable for routine quality control. However, it is a non-specific method for total alkaloids and may be subject to interference from other compounds in the sample horticultureresearch.netthaiscience.info.

General Procedure for Total Alkaloid Determination using BCG:

Acidify the sample solution containing the alkaloid.

Add Bromocresol Green solution to form a yellow ion-pair complex.

Extract the complex into chloroform.

Measure the absorbance of the chloroform layer at approximately 470 nm.

Quantify the alkaloid content using a calibration curve prepared with a standard alkaloid like atropine.

Key Parameters for a Visible Spectrophotometric Method:

ParameterValue/Condition
Reagent Bromocresol Green (BCG)
pH ~4.7
Extraction Solvent Chloroform
λmax ~470 nm
Standard Atropine

UV-Spectrophotometry is a straightforward and widely used technique for the quantitative analysis of compounds that absorb ultraviolet radiation. While a specific UV-spectrophotometric method for this compound has not been detailed in the available literature, the general principle involves measuring the absorbance of a solution of the compound at its wavelength of maximum absorption (λmax) and relating it to the concentration using the Beer-Lambert law.

For many hydrochloride salts of pharmaceutical compounds, UV spectrophotometry offers a simple and rapid method for their determination in bulk and dosage forms nih.gov. The λmax is determined by scanning a dilute solution of the compound over the UV range (typically 200-400 nm). The method must be validated for linearity, accuracy, and precision.

Hypothetical UV-Spectrophotometric Method Parameters:

ParameterDescription
Solvent Distilled Water or Methanol
Wavelength Range for Scan 200 - 400 nm
λmax To be determined experimentally
Calibration Range e.g., 5 - 25 µg/mL
Validation According to ICH guidelines

Electroanalytical Methods

Electroanalytical methods offer a compelling alternative to traditional chromatographic techniques for the quantification and characterization of electroactive compounds like this compound. These methods are founded on the measurement of electrical properties such as potential, current, or charge, which are directly related to the concentration of the analyte. Key advantages often include high sensitivity, rapid analysis times, and cost-effective instrumentation.

Potentiometry: This technique measures the potential difference between two electrodes under zero current conditions. The development of ion-selective electrodes (ISEs) is central to potentiometric analysis. For this compound, a potentiometric sensor could be designed based on an ion-exchanger or a molecularly imprinted polymer (MIP) that exhibits high selectivity for the betonicine cation. Such sensors, often constructed as solid-contact or PVC membrane electrodes, can provide a Nernstian response over a wide concentration range. abechem.comnih.gov Potentiometric sensors have been successfully developed for the determination of various alkaloids and other hydrochloride salts in pharmaceutical formulations and biological fluids. idosi.orgnih.govmedmedchem.com The primary appeal of this approach lies in its simplicity, low cost, and the ability to perform direct measurements without extensive sample preparation.

Voltammetry: Voltammetric techniques involve applying a controlled potential to a working electrode and measuring the resulting current, which is proportional to the analyte's concentration. Methods like differential pulse voltammetry (DPV) and square-wave voltammetry (SWV) are particularly useful due to their high sensitivity and ability to reduce background signal. rsc.orgdergipark.org.tr The electrochemical oxidation or reduction of the this compound molecule at the surface of a working electrode (such as a boron-doped diamond or modified carbon electrode) would be the basis for its quantification. dergipark.org.trmdpi.com While specific voltammetric studies on this compound are not extensively documented, the methodology has been widely applied to the analysis of other alkaloids and nitrogen-containing heterocyclic compounds. nih.govresearchgate.netsci-hub.se The choice of electrode material, pH of the supporting electrolyte, and voltammetric parameters are critical factors that would need to be optimized to develop a selective and sensitive method. mdpi.com

Method Development and Validation Considerations for this compound

The development and validation of an analytical method for this compound are critical to ensure that the results generated are reliable, accurate, and reproducible. The process must adhere to internationally recognized guidelines, such as those established by the International Council for Harmonisation (ICH). europa.eu Validation demonstrates that the analytical procedure is suitable for its intended purpose by assessing a range of specific performance characteristics. chromatographyonline.comdemarcheiso17025.com

Linearity and Calibration Range

Linearity is the ability of an analytical method to produce test results that are directly proportional to the concentration of the analyte within a given range. europa.eu This is typically demonstrated by analyzing a series of standards at different concentrations and examining the relationship between the measured response and the concentration. The relationship is evaluated statistically, most commonly by linear regression analysis, where the correlation coefficient (r) or coefficient of determination (R²) is a key indicator of fit. thermofisher.com An R² value greater than or equal to 0.999 is often considered acceptable. demarcheiso17025.com

The range of the method is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of linearity, accuracy, and precision. europa.eu For an assay of a drug substance, the ICH Q2(R1) guideline suggests a typical range of 80% to 120% of the test concentration. europa.eu

For the related compound, stachydrine (B192444) hydrochloride, a high-performance liquid chromatography-mass spectrometry (HPLC-MS) method has been established, demonstrating a linear range of 0.5628 to 281.4 µg/L with a correlation coefficient (r) of 0.9998. nih.gov

Table 1: Illustrative Example of Linearity Data for this compound Analysis

This table presents hypothetical data to demonstrate the principle of linearity validation. Actual experimental results would be required to validate a specific analytical method.

Concentration LevelConcentration (µg/mL)Response 1 (Peak Area)Response 2 (Peak Area)Response 3 (Peak Area)Mean Response
1 (80%)8079850801508030080100
2 (90%)9090100899009050090167
3 (100%)10010020010050099800100167
4 (110%)110110600110300110800110567
5 (120%)120120500121000120200120567
Regression Analysis
Slope 1004.5
Y-Intercept 150.3
Correlation Coefficient (R²) 0.9999

Precision and Accuracy

Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. europa.eu It is typically expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Precision is evaluated at two levels:

Repeatability (Intra-assay precision): Assesses precision over a short interval of time with the same analyst and equipment. It is often determined by a minimum of six determinations at 100% of the test concentration or nine determinations covering the specified range (e.g., three replicates at three concentrations). europa.eu

Intermediate Precision: Expresses within-laboratory variations, such as different days, different analysts, or different equipment. demarcheiso17025.com

Accuracy is the closeness of the test results obtained by the method to the true value. europa.eu It is often determined by applying the method to samples to which known amounts of the analyte have been added (spiked samples). Accuracy is then calculated as the percentage of recovery of the known amount of analyte added. nih.gov According to ICH guidelines, accuracy should be assessed using a minimum of nine determinations over at least three concentration levels covering the specified range. europa.eu

Table 2: Illustrative Example of Precision and Accuracy Data for this compound Assay

This table presents hypothetical data to demonstrate the principles of precision and accuracy validation. Acceptance criteria can vary, but typically require an RSD of ≤2% for precision and recovery between 98.0% and 102.0% for accuracy in pharmaceutical assays. researchgate.net

Concentration LevelSpiked Concentration (µg/mL)ReplicateMeasured Concentration (µg/mL)Recovery (%)
80%80.0179.599.4
280.2100.3
379.899.8
Mean ± SD 79.8 ± 0.35 99.8
RSD (%) 0.44
100%100.01101.1101.1
299.599.5
3100.5100.5
Mean ± SD 100.4 ± 0.80 100.4
RSD (%) 0.80
120%120.01119.099.2
2120.9100.8
3120.5100.4
Mean ± SD 120.1 ± 0.98 100.1
RSD (%) 0.82
Overall Precision (RSD %) 0.73
Overall Accuracy (Mean Recovery %) 100.1

Selectivity and Specificity

Specificity is the ability to assess unequivocally the analyte in the presence of components which may be expected to be present, such as impurities, degradation products, or matrix components. iosrphr.org For a this compound assay, specificity would be demonstrated by showing that the method's response is not affected by potential impurities or excipients in a formulation. This can be achieved by analyzing placebo samples (all formulation components except this compound) and showing no interfering peaks or signals at the retention time or potential of the analyte. Spiking the placebo with the analyte and demonstrating accurate recovery can also contribute to establishing specificity.

Selectivity is a more general term that refers to the ability of a method to distinguish and quantify the analyte from other substances in the sample. While often used interchangeably with specificity, selectivity is considered by some to describe the degree to which a method is free from interferences from other substances.

Limit of Detection (LOD) and Limit of Quantification (LOQ)

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample which can be detected but not necessarily quantitated as an exact value. nih.govjuniperpublishers.com It represents the concentration at which the signal from the analyte is distinguishable from the background noise.

The Limit of Quantification (LOQ) is the lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy. nih.govjuniperpublishers.com The LOQ is a critical parameter for the determination of impurities or for the analysis of the main compound at very low concentrations.

Several approaches can be used to determine LOD and LOQ, including:

Based on Signal-to-Noise Ratio: This approach is typically used for methods that exhibit baseline noise. A signal-to-noise ratio of 3:1 is generally accepted for estimating the LOD, and a ratio of 10:1 is used for the LOQ. juniperpublishers.com

Based on the Standard Deviation of the Response and the Slope: LOD and LOQ can be calculated from the slope (S) of the calibration curve and the standard deviation of the response (σ), which can be estimated from the standard deviation of blank measurements or the residual standard deviation of the regression line. juniperpublishers.com

LOD = 3.3 * (σ / S)

LOQ = 10 * (σ / S)

Table 3: Illustrative Example of LOD and LOQ Calculation

This table presents hypothetical data to demonstrate the calculation of LOD and LOQ based on the standard deviation of the y-intercepts of regression lines and the slope of the calibration curve.

ParameterValue
Slope of the Calibration Curve (S)1004.5
Standard Deviation of the Y-Intercept (σ)150
Calculated LOD (3.3 * σ / S) 0.49 µg/mL
Calculated LOQ (10 * σ / S) 1.49 µg/mL

Ruggedness and Robustness

Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate, variations in method parameters. pharmaguideline.com It provides an indication of the method's reliability during normal usage and is typically evaluated during the method development phase. chromatographyonline.com For an HPLC method, examples of variations include changes in the pH of the mobile phase, mobile phase composition, column temperature, and flow rate. pharmaguideline.com

Ruggedness is the degree of reproducibility of test results obtained by the analysis of the same samples under a variety of conditions, such as different laboratories, analysts, instruments, and days. apajournal.org.uk It assesses the method's performance under real-world, inter-laboratory conditions. labmanager.com

The evaluation of these parameters involves making small, defined changes to the method and observing the impact on the results, such as analyte retention time, peak shape, and quantitative output. The results should remain within the acceptance criteria defined by system suitability tests.

Table 4: Illustrative Example of Robustness Study for a Hypothetical HPLC Method

This table presents a hypothetical robustness study where method parameters are intentionally varied. The results (e.g., Assay % and RSD %) should remain within predefined acceptance criteria to demonstrate robustness.

ParameterNominal ValueVariationResult (% Assay)System Suitability
Mobile Phase pH 6.56.399.8Pass
6.7100.3Pass
Flow Rate (mL/min) 1.00.9100.5Pass
1.199.6Pass
Column Temperature (°C) 3028100.1Pass
32100.4Pass
Organic Phase in Mobile Phase (%) 40%38%99.7Pass
42%100.6Pass

Sample Preparation and Extraction Procedures

The accurate quantification and characterization of this compound in various matrices, such as plant tissues or biological fluids, necessitate meticulous sample preparation and extraction. The primary goals of these procedures are to isolate the analyte from interfering endogenous components, concentrate it to a detectable level, and present it in a solvent compatible with the subsequent analytical instrumentation. As Betonicine is a polar, quaternary ammonium (B1175870) compound, the chosen methods must effectively handle its high water solubility while removing complex matrix constituents like proteins, lipids, and pigments.

Extraction from Plant Matrices

For the analysis of this compound from plant sources, such as species of the genus Stachys, the initial step involves processing the raw plant material to maximize solvent contact with the target analyte. This typically includes drying the plant material to a constant weight and grinding it into a moderately coarse powder. uobabylon.edu.iq

Common extraction strategies for alkaloids from plant material include:

Acidified Solvent Extraction: This technique leverages the basic nature of many alkaloids. The powdered plant material is extracted with water or an alcohol-water mixture acidified with a dilute acid (e.g., hydrochloric or acetic acid). uobabylon.edu.iqjocpr.com This process converts the alkaloids into their salt forms, which are generally more soluble in the polar extraction solvent.

Alcoholic Extraction: Extraction with polar solvents like methanol or ethanol is also widely used. jocpr.comresearchgate.net These solvents can effectively extract a broad range of compounds, including polar alkaloids. Subsequent purification steps are then required to isolate the alkaloids from other co-extracted substances like sugars and phenolic compounds.

Following the initial extraction, the crude extract is typically purified. A common method involves acid-base partitioning, where the solvent is removed, the residue is dissolved in an acidic aqueous solution, and then washed with a non-polar organic solvent to remove lipids and other non-polar impurities. jocpr.com The aqueous layer containing the alkaloid salt is then made alkaline to liberate the free base for extraction into an immiscible organic solvent. However, for a permanently charged quaternary ammonium compound like Betonicine, which cannot be neutralized, methods like solid-phase extraction are more suitable for purification.

Extraction from Biological Fluids

Isolating polar analytes like this compound from complex biological matrices such as plasma, serum, or urine requires robust techniques to remove high concentrations of proteins and salts.

Protein Precipitation (PPT): This is a straightforward and common method for cleaning up plasma or serum samples. It involves adding a water-miscible organic solvent, such as acetonitrile or methanol, or an acid (e.g., trichloroacetic acid) to the sample. This denatures and precipitates the proteins, which can then be separated by centrifugation. The resulting supernatant, containing the analyte, can be directly injected or further processed.

Liquid-Liquid Extraction (LLE): LLE separates compounds based on their differential solubility in two immiscible liquid phases. Due to the high polarity of this compound, direct extraction into a non-polar organic solvent is inefficient. This can be overcome by using an ion-pairing agent, which forms a neutral complex with the positively charged Betonicine molecule, thereby increasing its hydrophobicity and allowing it to be extracted into the organic phase.

Solid-Phase Extraction (SPE): SPE is a highly selective and efficient technique for sample cleanup and concentration. nih.gov For a cationic compound like this compound, Cation-Exchange SPE is particularly effective. alsenvironmental.co.uk In this method, the sample is passed through a cartridge containing a solid sorbent with negatively charged functional groups. The positively charged Betonicine is retained on the sorbent while neutral and anionic interferences are washed away. The purified analyte is then eluted using a solvent with a high salt concentration or an altered pH to disrupt the ionic interaction. Reversed-phase SPE (e.g., using a C18 sorbent) can also be employed for general cleanup.

The following table provides a comparative overview of these sample preparation techniques for the analysis of this compound.

Table 1: Comparison of Sample Preparation Techniques for this compound

Technique Principle Advantages Disadvantages
Protein Precipitation (PPT) Use of a solvent or acid to precipitate proteins. Fast, simple, and inexpensive. Non-selective; may result in ion suppression in MS analysis.
Liquid-Liquid Extraction (LLE) Partitioning of the analyte between two immiscible liquids. High recovery for certain analytes; provides a clean extract. Can be labor-intensive; may have issues with emulsions; inefficient for highly polar compounds without ion-pairing agents.

| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent and eluted with a solvent. | High selectivity and recovery; can concentrate the analyte; amenable to automation. | More expensive and requires method development. |

Application of Analytical Methods in Research Contexts

Validated analytical methods are fundamental for the reliable determination of this compound in diverse research applications, including phytochemical analysis, quality control of herbal products, and pharmacokinetic studies. The choice of method depends on the required sensitivity, selectivity, and the nature of the sample matrix.

Chromatographic and Spectrometric Techniques

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile compounds like this compound. researchgate.net Given the polar nature of Betonicine, Hydrophilic Interaction Liquid Chromatography (HILIC) is often more suitable than traditional reversed-phase (RP-HPLC) chromatography, as it provides better retention for highly polar analytes. nih.gov

For detection, while a UV detector can be used, it often lacks the specificity required for complex samples. jyoungpharm.org Therefore, HPLC is frequently coupled with mass spectrometry (MS).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is considered the gold standard for quantifying trace levels of compounds in complex biological matrices due to its exceptional sensitivity and selectivity. nih.govresearchgate.net Electrospray ionization (ESI) is the preferred ionization source for permanently charged and polar molecules like Betonicine. nih.gov The instrument is typically operated in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion (the protonated Betonicine molecule) is selected and fragmented, and a resulting characteristic product ion is monitored. This process provides a high degree of certainty in identification and quantification, minimizing interference from matrix components.

Method Validation in Research

To ensure that analytical data is accurate and reliable, any quantitative method must be thoroughly validated according to internationally recognized guidelines, such as those from the International Conference on Harmonisation (ICH). researchgate.netrjptonline.org This validation process characterizes the method's performance and establishes its suitability for the intended application. Key validation parameters include:

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range.

Accuracy: The closeness of the measured value to the true value, often assessed by spike-recovery experiments.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is typically evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantification (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

The table below shows representative validation results for a hypothetical LC-MS/MS method developed for the quantification of this compound in a biological matrix, illustrating the performance metrics required in a research context.

Table 2: Representative Validation Parameters for a Hypothetical LC-MS/MS Method for this compound Quantification

Parameter Result Acceptance Criteria
Linear Range 1 - 1000 ng/mL -
Correlation Coefficient (r²) > 0.998 ≥ 0.99
Accuracy (% Recovery) 96.5% - 104.2% 85% - 115%
Precision (Intra-day %RSD) ≤ 6.8% ≤ 15%
Precision (Inter-day %RSD) ≤ 8.5% ≤ 15%
Limit of Detection (LOD) 0.3 ng/mL -

| Limit of Quantification (LOQ) | 1.0 ng/mL | Signal-to-Noise Ratio ≥ 10 |

These validated methods are crucial in various research fields:

  • Phytochemical Studies: To quantify the concentration of this compound in different plant species or to study how its expression varies with environmental conditions. nih.gov
  • Standardization of Herbal Extracts: To ensure the quality and consistency of herbal preparations by quantifying the amount of active or marker compounds. researchgate.net
  • Pharmacokinetic Research: To measure the concentration of this compound in plasma, urine, or tissues over time after administration. This data is essential for understanding the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.
  • Future Research Directions and Translational Potential of Betonicine Hydrochloride

    Elucidation of Remaining Unidentified Biosynthetic Steps

    The complete biosynthetic pathway of betonicine (B1666922), a substituted pyrrolidine (B122466) alkaloid, has not been fully elucidated. ncats.io As a derivative of proline, its synthesis in plants is understood to originate from amino acid metabolism, but the specific enzymatic steps and genetic underpinnings remain largely uncharacterized. Future research must prioritize the identification of the enzymes responsible for the hydroxylation and subsequent methylation of the proline ring to form the betonicine structure.

    Drawing parallels from the well-studied betalain biosynthetic pathway, which also begins with a tyrosine derivative, provides a roadmap for this endeavor. In betalain synthesis, cytochrome P450 enzymes like CYP76AD1 and CYP76AD6 have been identified as crucial for the initial hydroxylation steps. researchgate.net A similar approach, employing transcriptomics of betonicine-producing plants (e.g., Achillea millefolium) and functional characterization of candidate genes, could successfully identify the specific hydroxylases and methyltransferases involved. ncats.iolatoxan.com Elucidating this pathway is not only of fundamental biochemical importance but also opens the door for metabolic engineering to enhance the production of betonicine hydrochloride in heterologous systems.

    Further Investigation of Specific Molecular Targets and Signaling Pathways

    Initial research has shown that betonicine exhibits anti-inflammatory and antioxidant effects. biocrick.com Studies have demonstrated its ability to inhibit the production of pro-inflammatory cytokines, specifically interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in macrophage models. biocrick.com Furthermore, it can upregulate the expression of key cellular antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and catalase (CAT). biocrick.com These findings strongly suggest that betonicine interacts with fundamental signaling pathways governing inflammation and oxidative stress.

    However, the direct molecular targets and the precise signaling cascades remain to be fully mapped. Future investigations should aim to determine if betonicine's anti-inflammatory effects are mediated through the inhibition of pathways like NF-κB, a master regulator of inflammatory gene expression. Similarly, its antioxidant activity may involve the activation of the Nrf2 signaling pathway, which controls the expression of antioxidant and cytoprotective genes. mdpi.com While studies on the related compound betaine (B1666868) have shown modulation of the Akt/mTOR and NF-kB signaling pathways, dedicated research is required to confirm these mechanisms for betonicine itself. researchgate.netnih.gov Advanced techniques such as proteomics, transcriptomics, and molecular docking studies are essential to identify direct protein binding partners and comprehensively understand the signaling networks modulated by this compound.

    Exploration of Novel Biological Activities

    Betonicine has been credited with a range of bioactivities, indicating its potential for broad therapeutic applications. biocrick.com Beyond its established anti-inflammatory and antioxidant properties, research points to other significant pharmacological effects. latoxan.combiocrick.com

    One notable activity is its role as an inhibitor of bacterial quorum sensing. latoxan.com Quorum sensing is a cell-to-cell communication process that allows bacteria to regulate collective behaviors, including virulence factor production and biofilm formation. nih.govsigmaaldrich.com By disrupting these signaling pathways, this compound may serve as an adjuvant to anti-infective treatments, potentially mitigating bacterial pathogenicity without exerting direct selective pressure that leads to antibiotic resistance. latoxan.comnih.gov Additionally, traditional use and preliminary reports suggest it possesses hemostatic properties. latoxan.com

    Future research should systematically screen for novel biological activities. Given its structure and known effects on cellular stress pathways, potential areas of exploration include neuroprotective, anti-diabetic, and broader anti-cancer activities. A comprehensive understanding of its pharmacological profile will be crucial for identifying the most promising clinical applications.

    Reported Biological Activities of Betonicine
    Biological ActivityKey FindingsPotential Application
    Anti-inflammatoryInhibits production of pro-inflammatory cytokines IL-6 and TNF-α. biocrick.comTreatment of inflammatory diseases (e.g., rheumatoid arthritis). biocrick.com
    AntioxidantUpregulates antioxidant enzymes SOD and CAT; scavenges free radicals. biocrick.comPrevention of oxidative stress-related diseases. biocrick.com
    Quorum Sensing InhibitionActs as an inhibitor of bacterial signaling molecules. latoxan.comAdjuvant to anti-infective therapies to combat bacterial resistance. latoxan.com
    HemostaticReported to have hemostatic (bleeding control) properties. latoxan.comManagement of bleeding.

    Development of Advanced Analytical Techniques for Comprehensive Profiling

    The accurate quantification of this compound in complex biological matrices is fundamental for pharmacokinetic, metabolic, and clinical studies. Currently, there is a lack of validated, high-sensitivity bio-analytical methods specifically for this compound. The development of such techniques is a critical next step for its progression as a potential therapeutic agent.

    Future efforts should focus on creating and validating robust analytical methods using advanced instrumentation. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules in biological fluids due to its high sensitivity and specificity. nih.gov Developing an LC-MS/MS method for this compound would enable precise measurement in plasma, urine, and tissue samples, which is essential for understanding its absorption, distribution, metabolism, and excretion (ADME) profile. Furthermore, high-resolution mass spectrometry approaches could be employed for metabolite identification, providing a complete picture of the compound's fate in the body. researchgate.net

    Structure-Activity Relationship (SAR) Studies of this compound and its Analogs

    To optimize the therapeutic potential of this compound, a systematic investigation of its structure-activity relationships (SAR) is necessary. SAR studies involve synthesizing a series of chemical analogs by modifying specific functional groups of the parent molecule and evaluating how these changes affect biological activity. mdpi.com This process provides critical insights into which parts of the molecule are essential for its therapeutic effects and can guide the design of new derivatives with enhanced potency, selectivity, or improved pharmacokinetic properties. nih.govnih.gov

    For this compound, key modifications could include alterations to the hydroxyl and carboxylate groups on the pyrrolidine ring or changes to the N-methyl groups. For instance, creating ester or amide derivatives at the carboxylate position or modifying the hydroxyl group could significantly impact the compound's binding affinity to its molecular targets. mdpi.com These newly synthesized analogs would then be screened using in vitro assays for the activities detailed previously, such as anti-inflammatory or quorum sensing inhibitory effects. This approach has been successfully used to improve the potency of other natural products, such as betulinic acid, and could lead to the development of novel, more effective drug candidates based on the betonicine scaffold. nih.gov

    Q & A

    Q. What analytical methods are recommended for detecting Betonicine hydrochloride in biological samples?

    this compound can be identified using ultra-high-performance liquid chromatography coupled with ion mobility spectrometry and quadrupole time-of-flight mass spectrometry (UHPLC-IMS-QTOF MS). This method is effective for untargeted metabolomics, as demonstrated in plasma samples collected at baseline and 4 hours postprandial in a crossover, randomized trial. Key steps include sample preparation (e.g., fasting plasma collection), chromatographic separation, and spectral matching against reference libraries .

    Q. What safety protocols should be followed when handling this compound in laboratory settings?

    Researchers must adhere to OSHA hazard communication standards, including wearing protective gloves, eye/face protection, and lab coats. This compound should be stored in locked facilities, and waste must be disposed of via approved hazardous waste channels. Emergency procedures (e.g., rinsing exposed skin/eyes for 15 minutes, seeking medical attention) are critical, especially given potential carcinogenicity warnings .

    Q. How can experimental designs ensure reproducibility in this compound studies?

    Detailed documentation of methods is essential. Follow guidelines from academic journals: include step-by-step protocols in the main text or supplementary materials, specify instrumentation parameters (e.g., column type, mobile phase), and validate results using reference standards. For example, the Beilstein Journal of Organic Chemistry mandates that new compounds must include purity data and spectral evidence .

    Advanced Research Questions

    Q. How can metabolomic data integration improve the interpretation of this compound’s biological role?

    Combining untargeted metabolomics with pathway analysis tools (e.g., KEGG, MetaboAnalyst) can contextualize this compound within metabolic networks. In a study on orange consumption, Betonicine was co-identified with stachydrine and N-methyl-proline, suggesting its role in plant alkaloid pathways. Multi-omics integration (e.g., transcriptomics or proteomics) may further elucidate its mechanisms .

    Q. What experimental designs are suitable for longitudinal studies assessing this compound as a biomarker?

    A crossover, randomized trial with repeated measures (e.g., acute [4-hour] and medium-term [1-month] interventions) is effective. Include 30+ participants, standardized sample collection times, and control groups to account for confounding variables. Plasma stability assays under varying storage conditions (-80°C vs. room temperature) should also be conducted to validate biomarker reliability .

    Q. How can contradictory data in this compound quantification across analytical platforms be resolved?

    Methodological cross-validation is critical. For instance, compare UHPLC-IMS-QTOF MS results with nuclear magnetic resonance (NMR) or LC-MS/MS data. Address discrepancies by calibrating instruments with certified reference materials and conducting inter-laboratory comparisons. Expert peer reviews can identify flaws in experimental design or data interpretation .

    Q. What strategies optimize this compound’s detection limits in complex matrices?

    Solid-phase extraction (SPE) or protein precipitation can enhance sensitivity by reducing matrix interference. Optimize ionization parameters (e.g., ESI+/ESI-) and use isotopically labeled internal standards (e.g., Betonicine-d3) for accurate quantification. Method validation should include limits of detection (LOD), recovery rates, and matrix effect assessments .

    Q. How should pharmacokinetic studies of this compound be structured to assess bioavailability?

    Use a double-blind, placebo-controlled design with staggered dosing (single vs. multiple doses). Plasma and urine samples should be collected at predefined intervals (e.g., 0, 2, 4, 8, 24 hours). Pharmacokinetic parameters (Cmax, Tmax, AUC) can be modeled using non-compartmental analysis software (e.g., Phoenix WinNonlin) .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.